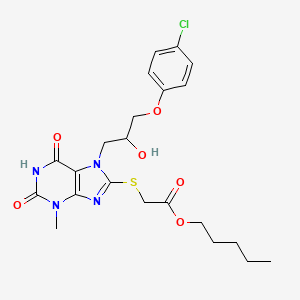
pentyl 2-((7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentyl 2-((7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate is a useful research compound. Its molecular formula is C22H27ClN4O6S and its molecular weight is 510.99. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
It is known that similar compounds, such as chlorphenesin, act in the central nervous system (cns) rather than directly on skeletal muscle .
Mode of Action
It is known that similar compounds, like chlorphenesin, act as muscle relaxants and block nerve impulses (or pain sensations) that are sent to the brain .
Biochemical Pathways
Similar compounds have been shown to act in the central nervous system (cns), suggesting that it may affect neurotransmission or other cns-related pathways .
Pharmacokinetics
Similar compounds like chlorphenesin are known to be rapidly and completely absorbed, metabolized in the liver, and excreted as a glucuronide metabolite .
Result of Action
Similar compounds like chlorphenesin are known to block nerve impulses (or pain sensations) that are sent to the brain, acting as muscle relaxants .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of water in the reaction medium can disfavor synthetic reactions while encouraging hydrolytic ones . Furthermore, the compound’s volatility and solubility can affect its distribution in the environment and its bioavailability .
Biologische Aktivität
Pentyl 2-((7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate is a complex compound with a molecular formula of C22H27ClN4O6S and a molecular weight of 510.99 g/mol. This compound is of interest due to its potential biological activities, particularly in pharmacology and biochemistry.
Structure and Properties
The compound features a purine derivative structure, which is significant as purines play crucial roles in various biological processes, including cellular signaling and energy metabolism. The presence of the 4-chlorophenoxy group may enhance its interactions with biological targets, potentially influencing its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C22H27ClN4O6S |
| Molecular Weight | 510.99 g/mol |
| Purity | ≥ 95% |
The biological activity of this compound may be linked to its interaction with G protein-coupled receptors (GPCRs), which are pivotal in mediating cellular responses to various stimuli. Research has shown that compounds similar to this compound can modulate GPCR activity, leading to diverse physiological effects such as:
- Increased intracellular calcium levels through inositol trisphosphate pathways.
- Regulation of neurotransmitter release , influencing mood and cognition.
- Modulation of metabolic pathways , potentially affecting lipid metabolism and glucose homeostasis .
Case Studies
- Cardiovascular Effects : In studies examining the effects of similar compounds on cardiovascular health, it was found that these agents could lower blood pressure and improve lipid profiles by activating PPAR delta pathways. This suggests a potential application in treating metabolic disorders such as hypercholesterolemia and diabetes .
- Neuropharmacological Applications : Research indicates that compounds with purine structures can act on central nervous system receptors, providing insights into their potential use for treating neurological disorders. For example, modulation of adenosine receptors has been linked to neuroprotective effects in models of neurodegeneration .
Biological Activity Table
Eigenschaften
IUPAC Name |
pentyl 2-[7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN4O6S/c1-3-4-5-10-32-17(29)13-34-22-24-19-18(20(30)25-21(31)26(19)2)27(22)11-15(28)12-33-16-8-6-14(23)7-9-16/h6-9,15,28H,3-5,10-13H2,1-2H3,(H,25,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBJLCYZAYHIAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)CSC1=NC2=C(N1CC(COC3=CC=C(C=C3)Cl)O)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














